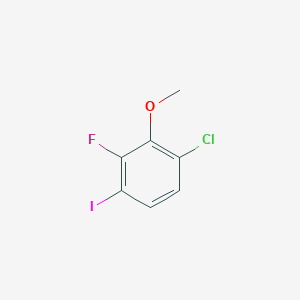

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXWFFXMNUUWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 3 Fluoro 4 Iodo 2 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursor molecules. youtube.com This process helps to identify potential synthetic routes and highlight potential challenges.

For the target molecule, 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene, the primary synthetic challenge lies in the regioselective introduction of four different substituents onto the benzene (B151609) ring. The key functional groups to consider for disconnection are the carbon-halogen (C-I, C-Cl) and carbon-oxygen (C-O) bonds.

The Carbon-Iodine (C-I) bond is typically the most reactive among carbon-halogen bonds in many catalytic processes, making it a logical point for a late-stage functionalization, such as a direct iodination of a trisubstituted precursor. Alternatively, the iodine can serve as a reactive handle for cross-coupling reactions. The methoxy (B1213986) group can be introduced via nucleophilic aromatic substitution or through modern C-O coupling reactions.

Based on these disconnections, several key precursors can be proposed. The viability of each precursor depends on the synthetic route chosen and the methods available for controlling the regiochemistry of subsequent substitutions.

Table 1: Plausible Retrosynthetic Precursors for this compound This table is generated based on synthetic principles; specific synthesis of these precursors would require dedicated procedures.

| Precursor Name | Chemical Formula | Rationale for Disconnection |

|---|---|---|

| 1-Chloro-3-fluoro-2-methoxybenzene | C₇H₆ClFO | A direct precursor for a late-stage iodination reaction. sigmaaldrich.com |

| 2-Chloro-4-fluoro-1-iodo-3-nitrobenzene | C₆H₃ClFINO₂ | Precursor for introducing the methoxy group via nucleophilic substitution of the nitro group. |

| 1-Chloro-3-fluoro-4-iodoanisole | C₇H₅ClFO | This is an isomer of the target; its synthesis and subsequent rearrangement or functionalization would be complex. |

The primary challenges in synthesizing the target compound include:

Regiocontrol: Ensuring the 1,2,3,4-substitution pattern is achieved without the formation of undesired isomers. The directing effects of existing substituents must be carefully managed during each synthetic step.

Halogen Selectivity: When multiple halogens are present, achieving selective reaction at one site over another can be difficult without carefully chosen catalysts and conditions.

Steric Hindrance: The presence of multiple substituents can create steric crowding around the aromatic ring, potentially hindering subsequent reactions.

The introduction of the methoxy group and the various halogens must be strategically planned to leverage their electronic and steric properties.

Alkoxylation: The methoxy group can be introduced through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group, by sodium methoxide. researchgate.netgoogle.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. Another modern approach is the palladium-catalyzed C-O cross-coupling reaction between an aryl halide and an alcohol or alkoxide, which can proceed under milder conditions. researchgate.net

Halogenation: The introduction of halogen atoms typically occurs via electrophilic aromatic substitution. The directing effects of the substituents already on the ring are paramount.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group.

Halogens (-F, -Cl, -I) are deactivating yet ortho, para-directing.

A plausible synthetic sequence might involve establishing the chloro-fluoro-methoxy substitution pattern first, followed by a regioselective iodination. For example, starting with a precursor like 1-chloro-3-fluoro-2-methoxybenzene, the final iodination step would need to be directed to the C4 position. This can often be achieved using iodine in the presence of an oxidizing agent like hydrogen peroxide or nitric acid, which generates the electrophilic iodine species required for the substitution. nih.gov

Modern Approaches to Aromatic Functionalization

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity. numberanalytics.comnih.gov These methods are particularly valuable for the synthesis of polyhalogenated aromatic compounds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings allow for the precise and modular assembly of substituted aromatic rings. youtube.com

In the context of polyhalogenated benzene synthesis, these reactions enable the selective functionalization of a C-X bond. For instance, a di- or trihalogenated benzene can be used as a scaffold, where one halogen is selectively replaced via a cross-coupling reaction, leaving the other halogens available for subsequent transformations. This modular approach provides a high degree of control over the final substitution pattern. thieme-connect.com

The success of selective cross-coupling on polyhalogenated arenes hinges on the differential reactivity of the various carbon-halogen bonds towards the catalyst. The key step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent transition metal center (often palladium(0)). The rate of this step is highly dependent on the identity of the halogen.

The general reactivity trend for C-X bond activation in palladium-catalyzed cross-coupling is:

C-I > C-Br > C-OTf ≈ C-Cl >> C-F

This predictable reactivity hierarchy allows for highly regioselective reactions. A catalyst can activate a more reactive C-I bond while leaving a less reactive C-Cl or C-F bond on the same molecule untouched. nih.gov This chemoselectivity is fundamental to designing synthetic routes for complex molecules like this compound, as it allows for sequential functionalization at different positions.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol, approx.) | Relative Reactivity in Oxidative Addition | Typical Application |

|---|---|---|---|

| C-I | ~65 | Highest | Highly reactive coupling partner, often used for initial functionalization. |

| C-Br | ~81 | High | Common and reliable coupling partner. |

| C-Cl | ~96 | Moderate | Requires more active catalysts or harsher conditions; allows for sequential coupling. |

| C-F | ~124 | Lowest | Generally unreactive and not used as a coupling site, serving as a stable substituent. |

Beyond the intrinsic reactivity of the C-X bond, both steric and electronic factors play a crucial role in determining the outcome of a cross-coupling reaction. nih.gov

Electronic Effects: The electronic nature of other substituents on the aromatic ring influences the reactivity of the C-X bond. Electron-withdrawing groups (EWGs) can increase the rate of oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups (EDGs) can decrease the reaction rate. numberanalytics.com In the target molecule, the fluoro and chloro atoms act as EWGs through induction, while the methoxy group is an EDG through resonance.

Steric Effects: The size of the substituents near the C-X bond can significantly impact the reaction. Bulky groups can sterically hinder the approach of the transition metal catalyst, which is often coordinated to large phosphine (B1218219) ligands. researchgate.net This steric hindrance can either slow down or completely prevent a reaction at a crowded site, thereby directing the functionalization to a less hindered position. numberanalytics.com In a precursor to the target molecule, the methoxy group at the C2 position would exert a significant steric influence on the adjacent C1 and C3 positions, a factor that must be considered when planning a cross-coupling strategy.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can manipulate these electronic and steric effects to achieve remarkable control over the regioselectivity of the functionalization of polyhalogenated benzenes. nih.gov

Directed ortho-Metalation (DoM) Strategies for Methoxybenzene Derivatives

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is a moderate DMG that can direct the lithiation of anisole (B1667542) and its derivatives. wikipedia.orguwindsor.ca

The process begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the methoxy group. wikipedia.org This brings the strong base into close proximity to the ortho-protons, facilitating their abstraction and the formation of an ortho-lithiated intermediate. wikipedia.orguwindsor.ca This intermediate can then react with a variety of electrophiles to introduce substituents specifically at the ortho position. organic-chemistry.org

For a highly substituted compound like this compound, a multi-step synthetic sequence employing DoM would be necessary. The order of introduction of the substituents is critical and would need to be carefully planned to leverage the directing effects of the existing groups. libretexts.orgyoutube.com For instance, starting with a simpler methoxybenzene derivative, one could envision a sequence of DoM reactions interspersed with other transformations to build up the desired substitution pattern.

Key aspects of DoM strategies for methoxybenzene derivatives:

Directing Group Strength: The methoxy group provides moderate directing ability. wikipedia.org

Base Selection: Strong bases like n-butyllithium or s-butyllithium are commonly used. uwindsor.ca

Regioselectivity: The reaction demonstrates high regioselectivity for the ortho position. wikipedia.org

Reaction Conditions: DoM reactions are typically carried out at low temperatures in aprotic solvents like THF or diethyl ether to maintain the stability of the organolithium intermediates. uwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) in Fluoro- and Chloro-methoxybenzenes

Nucleophilic aromatic substitution (SNAr) provides a complementary approach to functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.comuomustansiriyah.edu.iq In contrast to electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

The presence of halogens like fluorine and chlorine on the aromatic ring can facilitate SNAr reactions. Fluorine, being highly electronegative, strongly activates the ring towards nucleophilic attack, even though the C-F bond is strong. masterorganicchemistry.comacgpubs.org The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, SNAr could be a viable strategy for introducing certain substituents. For instance, if a precursor with a suitable leaving group (like a nitro group) at the desired position were available, a nucleophile could be introduced. It's important to note that the conditions for SNAr can be harsh, sometimes requiring high temperatures and strong bases. pressbooks.pub

Factors influencing SNAr in fluoro- and chloro-methoxybenzenes:

Leaving Group Ability: The nature of the halogen can influence reactivity, though the effect is less pronounced than in SN2 reactions. masterorganicchemistry.com

Activating Groups: Electron-withdrawing groups are crucial for activating the ring towards nucleophilic attack. libretexts.org

Solvent Effects: The choice of solvent can impact reaction rates and selectivity. acgpubs.org

Electrophilic Aromatic Halogenation and Nitration with Emphasis on Regiocontrol

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.comorganicchemistrytutor.com Halogenation and nitration are classic examples of EAS. masterorganicchemistry.comorganicchemistrytutor.com The key to achieving regiocontrol in these reactions lies in understanding the directing effects of the substituents already present on the benzene ring. libretexts.orgchemguide.co.uk

For the synthesis of this compound, electrophilic halogenation (chlorination and iodination) and potentially nitration (followed by reduction and diazotization to introduce other groups) would be essential steps. To achieve the specific substitution pattern, the order of these reactions would be critical. For example, iodination of methoxybenzene can be achieved using iodine monochloride (ICl). researchgate.net

Regiocontrol in Electrophilic Aromatic Substitution:

| Reaction | Reagents | Directing Effects of Substituents |

| Chlorination | Cl₂/Lewis Acid (e.g., FeCl₃, AlCl₃) masterorganicchemistry.com | Methoxy: o,p-director; Chloro/Fluoro: o,p-director |

| Iodination | I₂/Oxidizing Agent (e.g., HNO₃) wikipedia.org | Methoxy: o,p-director; Chloro/Fluoro: o,p-director |

| Nitration | Conc. HNO₃/Conc. H₂SO₄ numberanalytics.com | Methoxy: o,p-director; Chloro/Fluoro: o,p-director |

Green Chemistry Principles in the Synthesis of Highly Substituted Aromatic Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of complex molecules like highly substituted aromatic compounds.

Solvent-Free or Environmentally Benign Solvent Systems

A major source of waste in chemical synthesis comes from solvents. royalsocietypublishing.org Therefore, a key aspect of green chemistry is the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with more environmentally benign alternatives. royalsocietypublishing.orgresearchgate.net Water, ionic liquids, and deep eutectic solvents are examples of greener solvent systems. royalsocietypublishing.orgchemistryviews.org For halogenation reactions, solvent-free conditions have been shown to be effective and can simplify product isolation. researchgate.net The synthesis of aromatic amines, for instance, has been demonstrated in an aqueous system using a copper catalyst. google.com

Flow Chemistry and Microreactor Technologies for Enhanced Control and Efficiency

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for the synthesis of complex aromatic compounds. researchgate.net Microreactors provide a high surface-area-to-volume ratio, leading to enhanced heat and mass transfer, which allows for better control over reaction parameters like temperature and pressure. researchgate.net This improved control can lead to higher yields, selectivities, and safer operating conditions, especially for highly exothermic or hazardous reactions like nitrations. researchgate.net Switching from batch to flow systems has been shown to dramatically increase productivity and selectivity in the synthesis of some heterocyclic aromatic compounds. researchgate.net

Catalyst Design and Reusability

Catalysts are a cornerstone of green chemistry as they can improve reaction efficiency and reduce waste. numberanalytics.com The design of catalysts that are highly active, selective, and, importantly, reusable is a major focus of research. rsc.orgacs.org For Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution, reusable catalysts like sodium tetrachloroferrate have been developed. google.com In other areas of organic synthesis, catalysts based on nanoparticles, such as cobalt nanoparticles supported on N-doped carbon, have shown high stability and can be recycled multiple times without significant loss of activity. rsc.orgrsc.org The use of heterogeneous catalysts, which are in a different phase from the reactants, can simplify catalyst recovery and reuse. youtube.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a polyhalogenated aromatic compound, necessitates a meticulous optimization of reaction parameters to maximize yield and purity. The introduction of the iodo group onto the 1-chloro-3-fluoro-2-methoxybenzene precursor is a critical step that is influenced by several factors. A plausible synthetic route involves the diazotization of a corresponding aniline (B41778) precursor followed by a Sandmeyer-type iodination reaction. The optimization of such a process is multifaceted, involving a careful balance of temperature, reaction time, and the quantities of reagents and catalysts.

Temperature, Pressure, and Time Dependencies

The efficiency of the iodination reaction is highly sensitive to temperature and reaction duration. The diazotization step, which precedes the introduction of iodine, is typically conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. Subsequent iodination is then carried out at a slightly elevated temperature to facilitate the substitution reaction.

The reaction time is another critical parameter that requires careful monitoring. Insufficient reaction time can lead to incomplete conversion of the starting material, while an extended duration may promote the formation of by-products through decomposition of the diazonium salt or other side reactions. The optimal reaction time is often determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

While many iodination reactions are conducted at atmospheric pressure, in some cases, variations in pressure could potentially influence the reaction equilibrium and rate, although this is less common for this type of transformation.

Table 1: Illustrative Temperature and Time Dependencies for the Iodination of a Halogenated Anisole Derivative

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 0 | 4 | 65 |

| 2 | 25 | 4 | 85 |

| 3 | 50 | 2 | 95 |

| 4 | 50 | 4 | 92 (decomposition observed) |

| 5 | 70 | 1 | 80 (significant by-product formation) |

Stoichiometric and Catalytic Loadings

The stoichiometry of the reagents plays a pivotal role in the outcome of the synthesis. In a typical Sandmeyer-type iodination, the molar ratio of the aniline precursor, the diazotizing agent (e.g., sodium nitrite), the acid (e.g., sulfuric acid), and the iodine source (e.g., potassium iodide) must be carefully controlled. An excess of the diazotizing agent can lead to unwanted side reactions, while an insufficient amount will result in incomplete diazotization.

For reactions that employ a catalyst, such as copper(I) iodide in some Sandmeyer variations, the catalytic loading is a key parameter to optimize. google.com A higher catalyst loading may increase the reaction rate but can also lead to increased costs and potential contamination of the final product with residual metal. The optimal catalyst loading is the minimum amount required to achieve a high yield in a reasonable timeframe.

Table 2: Effect of Stoichiometric and Catalytic Loadings on a Model Iodination Reaction

| Entry | Aniline (equiv.) | NaNO₂ (equiv.) | KI (equiv.) | CuI (mol%) | Yield (%) |

| 1 | 1.0 | 1.0 | 1.0 | 5 | 75 |

| 2 | 1.0 | 1.2 | 1.2 | 5 | 88 |

| 3 | 1.0 | 1.5 | 1.5 | 5 | 85 |

| 4 | 1.0 | 1.2 | 1.2 | 2 | 80 |

| 5 | 1.0 | 1.2 | 1.2 | 10 | 89 |

Note: This table presents hypothetical data to illustrate the impact of reagent and catalyst quantities on product yield in a representative iodination reaction.

Impurity Profiling and Purification Methodologies

A thorough understanding of the potential impurities is crucial for developing an effective purification strategy. In the synthesis of this compound, impurities can arise from several sources, including unreacted starting materials, by-products from side reactions (such as azo-coupling or decomposition of the diazonium salt), and residual reagents or catalysts. simsonpharma.comsigmaaldrich.com

Common organic impurities might include the starting aniline, regioisomers of the iodinated product, or de-iodinated species. Inorganic impurities could encompass residual acids, salts, and, if used, copper catalyst residues.

The purification of the final product typically involves a multi-step process. An initial workup procedure often includes quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed to remove acidic and basic impurities. lookchem.com Further purification is generally achieved through techniques such as column chromatography on silica (B1680970) gel, which is effective in separating the desired product from closely related organic impurities. Recrystallization from a suitable solvent or solvent mixture can also be employed to obtain a highly pure product. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the product and its impurities.

The purity of the final compound is typically assessed using a combination of analytical techniques, including HPLC, gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. iajps.com

Table 3: Common Impurities and Corresponding Purification Techniques

| Impurity Type | Potential Impurities | Primary Purification Method |

| Organic | 1-Chloro-3-fluoro-2-methoxybenzene (starting material) | Column Chromatography, Recrystallization |

| Regioisomers | Column Chromatography | |

| Azo-coupling by-products | Column Chromatography | |

| Inorganic | Residual Acid | Aqueous Wash |

| Sodium/Potassium Salts | Aqueous Wash | |

| Copper Salts (if used) | Aqueous Wash, Filtration |

Mechanistic Investigations of Reactions Involving 1 Chloro 3 Fluoro 4 Iodo 2 Methoxybenzene

Elucidation of Reaction Pathways for Formation and Transformation

The formation and subsequent functionalization of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene can proceed through several mechanistic routes, including electrophilic, nucleophilic, and radical pathways. The preferred pathway is highly dependent on the reaction conditions and the nature of the reacting species.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. The reaction proceeds via a two-step mechanism, the first and rate-determining step of which is the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edupdx.edu The second, faster step involves the loss of a proton to restore aromaticity. msu.edu

The reactivity and regioselectivity of SEAr on this compound are governed by the directing effects of its substituents. Substituents influence the reaction rate by either donating or withdrawing electron density, thereby stabilizing or destabilizing the positively charged arenium ion intermediate. msu.eduwikipedia.orglibretexts.org

Directing Effects: Both the methoxy (B1213986) group and the halogens are ortho, para-directors. wikipedia.orgorganicchemistrytutor.com They direct incoming electrophiles to the positions ortho and para to themselves because they can stabilize the positive charge of the arenium ion at these positions through resonance. organicchemistrytutor.comyoutube.com

In this compound, the potential sites for electrophilic attack are C5 and C6. The combined directing effects must be considered:

-OCH₃ group (at C2): Strongly directs to C1 (blocked), C3 (blocked), and C5.

-Cl group (at C1): Weakly directs to C2 (blocked), C4 (blocked), and C6.

-F group (at C3): Weakly directs to C2 (blocked), C4 (blocked), and C5.

-I group (at C4): Weakly directs to C3 (blocked) and C5.

Both the C5 and C6 positions are activated. However, the C5 position is ortho to the strongly activating -OCH₃ group and is also directed by the -F and -I groups. The C6 position is ortho to the -Cl group. Therefore, electrophilic substitution is most likely to occur at the C5 position , which benefits from the powerful activating and directing influence of the adjacent methoxy group. Steric hindrance from the bulky iodine atom at C4 might slightly disfavor attack at C5, but the electronic activation from the methoxy group is typically the dominant factor. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | Strong +R, Moderate -I | Strongly Activating | Ortho, Para |

| -F | Strong -I, Weak +R | Deactivating | Ortho, Para |

| -Cl | Strong -I, Weak +R | Deactivating | Ortho, Para |

| -I | Strong -I, Weak +R | Deactivating | Ortho, Para |

This table summarizes the general effects of the substituents present on the target molecule. msu.edustackexchange.commasterorganicchemistry.comorganicchemistrytutor.com

While less common than electrophilic substitution, aryl halides can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by strong electron-withdrawing groups. libretexts.orgwikipedia.org The most prevalent mechanism is the addition-elimination pathway. libretexts.org

This mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step is typically rate-determining as it involves the disruption of aromaticity. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

For an SNAr reaction to be facile, the negative charge of the Meisenheimer complex must be stabilized, usually by electron-withdrawing groups at the ortho and/or para positions. libretexts.orgmasterorganicchemistry.com this compound lacks strong nitro-type activators. The halogens are weakly electron-withdrawing, while the methoxy group is electron-donating, which would destabilize the anionic intermediate. Therefore, SNAr via the addition-elimination mechanism is expected to be very slow under standard conditions.

A key feature of the SNAr mechanism is the leaving group ability, which follows the order F > Cl > Br > I. youtube.comchemistrysteps.com This is counterintuitive to the trend in Sₙ2 reactions and is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack. wikipedia.orgyoutube.com

Given the three different halogens in the molecule, if an SNAr reaction were forced under harsh conditions, the relative reactivity of the sites would be C3-F > C1-Cl > C4-I based on this electronic effect.

An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism , which occurs in the presence of a very strong base. youtube.comchemistrysteps.com This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile.

Aryl radicals are versatile intermediates that can be generated from aryl halides, most commonly through photoredox catalysis or other radical initiation methods. nih.goviu.edu The generation of an aryl radical typically involves the homolytic cleavage of the carbon-halogen (C-X) bond.

The ease of this cleavage depends on the C-X bond dissociation energy (BDE). For aryl halides, the BDEs follow the trend C-F > C-Cl > C-Br > C-I. quora.comresearchgate.net The C-I bond is the weakest, making it the most susceptible to cleavage to form a radical.

Table 2: Average Bond Dissociation Energies (BDE) for Aryl Halides

| Bond | BDE (kJ/mol) |

| C-F | ~536 |

| C-Cl | ~397 |

| C-Br | ~335 |

| C-I | ~272 |

Data represents typical values for aryl C-X bonds. quora.comucsb.edulibretexts.org

For this compound, radical reactions would overwhelmingly proceed via the cleavage of the C-I bond at the C4 position. researchgate.net This process can be initiated by light (photolysis) or through single-electron transfer (SET) from a photocatalyst. nih.govrsc.org The resulting aryl radical at C4 could then participate in various synthetic transformations, such as hydrogen atom transfer (HAT) or cross-coupling reactions. mdpi.com

Kinetics and Thermodynamics of Key Synthetic Steps

The feasibility and outcome of reactions involving this compound are underpinned by the kinetics and thermodynamics of the elementary steps.

The rate of a chemical reaction is determined by the activation energy (Ea) of its slowest step, the rate-determining step (RDS). pdx.edu

Nucleophilic Aromatic Substitution (Addition-Elimination): The RDS is the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.orgyoutube.com The activation energy is high because aromaticity is lost. Electron-withdrawing groups can lower this barrier by stabilizing the resulting negative charge. libretexts.org For this compound, the absence of strong electron-withdrawing groups and the presence of the electron-donating methoxy group would lead to a high activation energy, making this pathway kinetically unfavorable under normal conditions. masterorganicchemistry.comyoutube.com

Radical Reactions: In photoinduced radical reactions, the rate can be dependent on factors such as the efficiency of light absorption, the rate of single-electron transfer, and the rate of C-X bond cleavage. The low bond dissociation energy of the C-I bond suggests that the activation energy for forming the aryl radical at the C4 position would be significantly lower than at the C1 or C3 positions.

The thermodynamic stability of intermediates and products influences reaction equilibria and product distributions.

Arenium Ion Stability (EAS): The stability of the arenium ion intermediate is key to determining the regioselectivity of electrophilic substitution. The positive charge in the intermediate is delocalized around the ring. Substituents that can further delocalize this charge through resonance, such as the methoxy group, provide significant stabilization. organicchemistrytutor.com When an electrophile attacks at the C5 position (ortho to the -OCH₃ group), a key resonance structure places the positive charge directly on the methoxy-bearing carbon (C2), allowing the oxygen's lone pair to directly stabilize the charge. This makes the intermediates for ortho and para attack much more stable than for meta attack relative to the activating group. youtube.com

Meisenheimer Complex Stability (SNAr): The stability of the anionic Meisenheimer complex is crucial for the viability of the addition-elimination pathway. rsc.org This intermediate is stabilized by electron-withdrawing groups that can delocalize the negative charge. nih.gov For the target molecule, the electron-donating methoxy group would destabilize such an intermediate, making it thermodynamically unfavorable. rsc.org Computational studies have shown that the stability of Meisenheimer complexes can be predicted based on the electronic properties of the substituents. rsc.orgnih.gov

Influence of Substituents on Aromatic Reactivity and Selectivity

The inherent reactivity of the benzene ring in this compound is modulated by the electronic and steric contributions of its substituents. These effects determine the electron density at different positions of the ring, the accessibility of these positions to incoming reagents, and the stability of reaction intermediates.

The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the difference in electronegativity between the substituent atom and the carbon atom of the benzene ring. All halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I). The magnitude of this effect generally decreases with decreasing electronegativity: F > Cl > Br > I. The methoxy group (-OCH₃) also exhibits an electron-withdrawing inductive effect due to the higher electronegativity of the oxygen atom compared to carbon.

Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons or pi (π) electrons from the substituent into or out of the aromatic π system. The halogens and the methoxy group all possess lone pairs of electrons that can be donated to the benzene ring, resulting in an electron-donating resonance effect (+R or +M). This donation of electron density primarily increases the electron density at the ortho and para positions relative to the substituent. For halogens, the resonance effect follows the order I > Br > Cl > F, which is opposite to their inductive effect trend. This is because the ability to donate lone pair electrons depends on the overlap between the p-orbital of the halogen and the p-orbital of the carbon, which is most effective for elements in the same period (like carbon and fluorine) but decreases as the size of the halogen atom increases. The methoxy group is a strong resonance electron-donating group.

Table 1: Inductive and Resonance Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Influence (in EAS) |

|---|---|---|---|---|---|

| -Cl | 1 | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | ortho, para-director |

| -F | 3 | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | Deactivating | ortho, para-director |

| -I | 4 | -I (Weakly electron-withdrawing) | +R (Electron-donating) | Deactivating | ortho, para-director |

| -OCH₃ | 2 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating | ortho, para-director |

Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of a reagent and influence the regioselectivity of a reaction. numberanalytics.com In this compound, the substituents occupy adjacent positions, leading to significant steric crowding.

The iodine atom at position 4 is the largest of the halogen substituents, and the methoxy group at position 2 is also sterically demanding. The proximity of the chlorine atom at position 1 and the fluorine atom at position 3 to the methoxy group creates a sterically hindered environment, particularly around the C2 position. This steric bulk can influence the conformation of the methoxy group, potentially affecting the extent of its resonance interaction with the ring.

The ortho effect is a specific manifestation of steric and electronic interactions that influences the reactivity of a position adjacent to a substituent. researchgate.netcore.ac.ukwikipedia.org For instance, in electrophilic aromatic substitution, the positions ortho to the methoxy group (C1 and C3) are electronically activated. However, the presence of the chlorine and fluorine atoms at these positions already, along with the steric bulk of the methoxy group itself, would likely disfavor further substitution at these sites. In reactions like directed ortho-metalation, the methoxy group is a powerful directing group, facilitating the deprotonation of an adjacent position. core.ac.ukwikipedia.orgsemanticscholar.org However, in this compound, the ortho positions are already substituted, which would prevent such a reaction from occurring at those sites.

Table 2: Estimated Steric Parameters of Substituents

Note: The following values are indicative and can vary depending on the specific molecular context. A larger value generally indicates greater steric bulk.

| Substituent | van der Waals Radius (Å) | Taft Steric Parameter (Es) |

|---|---|---|

| -F | 1.47 | -0.46 |

| -Cl | 1.75 | -0.97 |

| -I | 1.98 | -1.40 |

| -OCH₃ | - | -0.55 |

The regioselectivity of reactions involving this compound is determined by the cumulative and sometimes competing effects of all four substituents. wikipedia.org

In electrophilic aromatic substitution (EAS) , the outcome is dictated by the activating and directing effects of the substituents. The methoxy group is the most powerful activating group and a strong ortho, para-director. masterorganicchemistry.com Its para position (C5) is unsubstituted, making it a likely site for electrophilic attack. The ortho positions are already occupied by chlorine and fluorine. While halogens are deactivators, they are also ortho, para-directors. The directing effects of all substituents would need to be considered in concert. The fluorine at C3 directs to its ortho positions (C2 and C4) and its para position (C6). The chlorine at C1 directs to its ortho (C2 and C6) and para (C4) positions. The iodine at C4 directs to its ortho positions (C3 and C5). The convergence of these directing effects, dominated by the activating methoxy group, strongly suggests that the C5 and C6 positions are the most probable sites for electrophilic attack, with the C5 position being electronically favored due to the para-directing effect of the methoxy group and the ortho-directing effect of the iodine.

In nucleophilic aromatic substitution (SNAr) , the presence of electron-withdrawing groups is necessary to activate the ring towards attack by a nucleophile. masterorganicchemistry.comyoutube.com All three halogens are electron-withdrawing and can act as leaving groups. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is counterintuitive based on bond strength but is related to the high electronegativity of fluorine stabilizing the intermediate. youtube.com The positions activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. In this molecule, the carbon atoms attached to the halogens are all potential sites for nucleophilic attack. The regioselectivity would be influenced by the specific reaction conditions and the nature of the incoming nucleophile. For instance, the fluorine at C3 might be the most likely to be displaced due to its high electronegativity and the presence of the ortho methoxy group and para iodine atom which can stabilize the Meisenheimer intermediate through resonance. libretexts.org

The table below summarizes the likely reactive sites based on the interplay of these substituent effects.

Table 3: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Most Probable Reactive Site(s) | Justification |

|---|---|---|

| Electrophilic Aromatic Substitution | C5, C6 | The methoxy group is a strong activating and ortho, para-director. The para position (C5) is open. The C6 position is ortho to the chlorine and para to the fluorine. |

| Nucleophilic Aromatic Substitution | C1, C3, C4 | The carbons bonded to the halogens are activated by their electron-withdrawing nature. The fluorine at C3 is a particularly good leaving group in SNAr reactions. |

| Directed ortho-Metalation | Unlikely | The positions ortho to the strongly directing methoxy group are already substituted. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For a molecule with the complexity of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive structural assignment.

The electronic environment of each nucleus in this compound is unique, giving rise to distinct chemical shifts in the respective NMR spectra. The substituents on the benzene (B151609) ring—chlorine, fluorine, iodine, and a methoxy (B1213986) group—all exert significant electronic effects (both inductive and mesomeric) that influence the shielding and deshielding of the aromatic protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a singlet in the aliphatic region for the methoxy group protons. The precise chemical shifts of the aromatic protons are influenced by the cumulative effects of the adjacent halogen and methoxy substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be more complex, with signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the electronegative halogens and the oxygen of the methoxy group showing characteristic downfield shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-5 | 7.20 - 7.40 | d | J(H-F) ≈ 8-10 |

| H-6 | 6.90 - 7.10 | d | J(H-H) ≈ 8-9 |

| OCH₃ | 3.80 - 4.00 | s | |

| C-1 | 125 - 130 | d | J(C-F) ≈ 3-5 |

| C-2 | 150 - 155 | d | J(C-F) ≈ 240-250 |

| C-3 | 115 - 120 | d | J(C-F) ≈ 20-25 |

| C-4 | 90 - 95 | s | |

| C-5 | 130 - 135 | d | J(C-F) ≈ 3-5 |

| C-6 | 110 - 115 | d | J(C-F) ≈ 1-2 |

| C (OCH₃) | 55 - 60 | q | |

| ¹⁹F | -110 to -130 | d | J(F-H) ≈ 8-10 |

Note: The predicted values are based on the analysis of substituent effects and comparison with data from structurally similar compounds. Actual experimental values may vary.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms. nih.govresearchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. For this molecule, a NOESY experiment could show a correlation between the methoxy protons and the proton at the C-6 position, providing definitive evidence for the spatial arrangement of the substituents.

The magnitude of the coupling constants (J) provides detailed information about the connectivity and geometry of the molecule.

J(HH): The coupling constant between the two aromatic protons (ortho-coupling) is typically in the range of 7-10 Hz.

J(HF) and J(CF): The coupling between fluorine and both protons and carbons provides crucial structural information. The magnitude of these couplings depends on the number of bonds separating the nuclei. For instance, the one-bond carbon-fluorine coupling (¹J(CF)) is typically large (around 240-250 Hz), while two- and three-bond couplings are significantly smaller.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion, confirming the presence of chlorine, fluorine, and iodine in the molecule. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the high-resolution spectrum.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₇H₅³⁵Cl¹⁹F¹²⁷IO)⁺ | 286.9058 |

| [M+2]⁺ (C₇H₅³⁷Cl¹⁹F¹²⁷IO)⁺ | 288.9028 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be anticipated based on the known behavior of halogenated anisoles.

Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a phenoxide-type radical cation.

Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of anisoles.

Cleavage of the carbon-halogen bonds: The loss of iodine, chlorine, or fluorine atoms or ions can occur, with the relative ease of cleavage depending on the bond strength (C-I < C-Cl < C-F). The loss of an iodine radical is often a prominent fragmentation pathway.

Sequential loss of small neutral molecules: Such as CO from the resulting phenoxide-type ions.

The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, further confirming its structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed "fingerprint" based on the functional groups present. researchgate.netnih.gov FT-IR spectroscopy measures the absorption of infrared light by molecules, with polar bonds typically showing strong absorptions. researchgate.net Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. nih.gov

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its substituted benzene core. The presence and position of the four different substituents (chloro, fluoro, iodo, and methoxy) influence the electronic distribution and vibrational frequencies of the aromatic ring and the substituents themselves.

Key expected vibrational bands include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. iu.edu.sa

Aliphatic C-H Stretching: The methyl group of the methoxy substituent will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic bands in the 1600-1400 cm⁻¹ region. mdpi.com

C-O Stretching: The methoxy group will exhibit a strong C-O-C asymmetric stretch, typically around 1250 cm⁻¹, and a symmetric stretch near 1030 cm⁻¹, characteristic of aryl ethers like anisole (B1667542).

C-X (Halogen) Stretching: The carbon-halogen bonds have characteristic stretching frequencies that are highly dependent on the mass of the halogen. These bands are often found in the fingerprint region (below 1400 cm⁻¹). Strong C-F stretching is expected between 1350-1100 cm⁻¹. aaronchem.com The C-Cl stretch appears at lower frequencies, generally in the 850-550 cm⁻¹ range, while the heavier C-I bond vibrates at an even lower frequency, typically 600-500 cm⁻¹. iu.edu.sa

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Predicted IR/Raman Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methoxy C-H | Stretching | 2950 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1430 | Medium to Strong |

| Methoxy C-O-C | Asymmetric Stretching | 1270 - 1230 | Strong |

| C-F | Stretching | 1350 - 1100 | Strong |

| Aromatic C-Cl | Stretching | 850 - 550 | Medium to Strong |

| Aromatic C-I | Stretching | 600 - 500 | Medium to Weak |

Note: These are general ranges and the exact positions can be influenced by electronic coupling between substituents.

The methoxy group is not necessarily planar with the benzene ring. Its orientation is subject to rotation around the C-O bond, leading to different possible conformers. These conformational isomers can be influenced by steric hindrance from adjacent substituents, in this case, the chlorine and iodine atoms. While the energy barrier to rotation is typically low, vibrational spectroscopy can sometimes distinguish between conformers or provide insight into the most stable orientation.

The precise frequencies of the C-O-C stretching and bending modes, as well as out-of-plane C-H bending vibrations, are sensitive to the dihedral angle between the methoxy group and the aromatic ring. Computational studies combined with experimental IR and Raman data can model the vibrational spectra for different conformers. By comparing the calculated spectra with the experimental "vibrational fingerprint," the predominant conformation in the gas, liquid, or solid phase can be inferred. For this compound, steric clash between the methoxy's methyl group and the bulky iodine atom would likely favor a non-planar conformation.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and dihedral angles, providing a definitive molecular structure.

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical prerequisite. For a small organic molecule like this compound, several standard methods could be employed:

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to nucleate and grow.

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface between the two liquids slowly reduces the solubility of the compound, promoting gradual crystallization.

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

The choice of solvent is crucial and is often determined empirically by testing the compound's solubility in various common organic solvents like hexane, toluene, dichloromethane, or ethyl acetate.

A successful X-ray crystallographic analysis would yield a precise 3D model of the molecule. While specific experimental data for this compound is not publicly available, the expected structural parameters can be estimated based on data from similar halogenated and methoxy-substituted benzene derivatives.

The analysis would focus on:

Bond Lengths: The C-C bonds within the benzene ring are expected to be intermediate between single and double bonds (approx. 1.39 Å), though substitution can cause minor deviations. The C-X bond lengths will increase with the size of the halogen (C-F < C-Cl < C-I). The C-O and O-CH₃ bonds of the methoxy group will have lengths typical of aryl ethers.

Bond Angles: The internal angles of the benzene ring are expected to be close to 120°, but steric repulsion between the bulky adjacent substituents (Cl, I, OCH₃) will likely cause significant distortions. The C-O-C angle of the methoxy group is typically around 117-120°.

Dihedral Angles: A key parameter would be the dihedral angle defining the orientation of the methoxy group relative to the plane of the benzene ring. Due to steric hindrance from the ortho-substituents (chlorine and iodine), this angle is predicted to be significantly non-zero, indicating the methyl group is pushed out of the ring plane. aaronchem.com

Table 3: Typical Bond Lengths and Angles for Substituted Benzene Derivatives

| Bond/Angle | Parameter | Typical Value |

|---|---|---|

| C-C (aromatic) | Length | ~ 1.39 Å |

| C-F | Length | ~ 1.35 Å |

| C-Cl | Length | ~ 1.74 Å |

| C-I | Length | ~ 2.10 Å |

| C-O (aryl) | Length | ~ 1.37 Å |

| O-CH₃ | Length | ~ 1.43 Å |

| C-C-C (aromatic) | Angle | ~ 120° (with distortions) |

Note: These values are generalized from crystallographic data of related compounds. Precise measurements require experimental determination for the specific molecule.

Intermolecular Interactions and Crystal Packing

A comprehensive review of available scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions and crystal packing of this compound. Detailed research findings, including crystallographic parameters and an in-depth analysis of the specific non-covalent interactions governing its solid-state architecture, are not publicly available at this time.

While general principles of intermolecular forces can be applied to predict potential interactions for this molecule, the absence of empirical data prevents a detailed and scientifically accurate discussion of its crystal structure. The presence of halogen atoms (chlorine, fluorine, and iodine) suggests the possibility of halogen bonding, where one halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule. The iodine atom, being the most polarizable of the halogens present, would be the most likely candidate to participate in significant halogen bonds.

Without experimental data, any discussion of bond lengths, bond angles, unit cell dimensions, and space group symmetry would be purely speculative and fall outside the scope of this scientifically rigorous article.

Interactive Data Table of Crystallographic Information

No crystallographic data is available in the searched literature for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern chemical research. DFT is frequently employed due to its favorable balance of computational efficiency and accuracy. prensipjournals.comisroset.orgprensipjournals.com For 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene, these calculations would typically involve a functional like B3LYP paired with a basis set such as 6-311++G(d,p) to approximate solutions to the Schrödinger equation, thereby modeling the molecule's electronic behavior. prensipjournals.comprensipjournals.com

The foundational step in a computational investigation is geometry optimization, which identifies the molecule's most stable three-dimensional structure. A critical aspect for this compound is determining the preferred orientation of the methoxy (B1213986) (-OCH₃) group relative to the plane of the benzene (B151609) ring.

A molecule's reactivity is intrinsically linked to its electronic structure. Quantum chemical calculations provide key insights through the analysis of several parameters:

HOMO-LUMO Gap : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap typically signifies lower reactivity and greater kinetic stability. researchgate.net

Molecular Orbitals : The shapes and energies of the molecular orbitals reveal the nature of chemical bonds and the distribution of electron density throughout the molecule.

Charge Distribution : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. acs.org This mapping of charge distribution helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule, which is fundamental for predicting its interaction with other chemical species. prensipjournals.comprensipjournals.comacs.org In this compound, this would highlight the competing electron-withdrawing effects of the halogens (Cl, F, I) and the electron-donating nature of the methoxy group.

A representative data table summarizing the results of such an analysis is shown below.

| Computational Parameter | Predicted Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

A significant strength of computational chemistry is its ability to predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Spectroscopy : The ¹H and ¹³C NMR chemical shifts can be calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. prensipjournals.comprensipjournals.com Comparing these theoretical shifts with experimental data is a standard procedure for the definitive assignment of spectral signals. prensipjournals.comprensipjournals.com

IR Spectroscopy : Calculations can predict the vibrational frequencies associated with the stretching and bending modes of the molecule's bonds. isroset.org This theoretical spectrum serves as a powerful guide for assigning peaks in an experimental FT-IR spectrum.

UV-Vis Spectroscopy : Electronic transitions, which are responsible for the absorption of light in the ultraviolet and visible regions, can be predicted using methods like Time-Dependent DFT (TD-DFT). prensipjournals.com This allows for the calculation of the maximum absorption wavelength (λmax), providing insights into the molecule's electronic makeup.

A typical table for comparing theoretical and experimental spectroscopic data would be structured as follows.

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹³C Shift (C-Cl) | (ppm) | (ppm) |

| ¹³C Shift (C-F) | (ppm) | (ppm) |

| ¹³C Shift (C-I) | (ppm) | (ppm) |

| ¹³C Shift (C-O) | (ppm) | (ppm) |

| IR Freq. (C-H stretch) | (cm⁻¹) | (cm⁻¹) |

| IR Freq. (C=C stretch) | (cm⁻¹) | (cm⁻¹) |

Molecular Dynamics and Simulation Techniques

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time.

MD simulations model the atomic motions of this compound at a specific temperature, providing a window into its conformational flexibility. This includes the rotation of the methoxy group and the vibrations of the halogen substituents. Such simulations reveal how the molecule explores different conformations and how its shape fluctuates under thermal energy.

The surrounding environment, particularly the solvent, can profoundly impact a molecule's behavior. Computational models can incorporate solvent effects through either implicit models (where the solvent is a continuous medium) or explicit models (where individual solvent molecules are included). For this compound, these simulations can predict how its conformation, and thus its reactivity, might differ in polar versus non-polar solvents, offering crucial information for designing chemical reactions.

Reaction Mechanism Modeling and Transition State Theory

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reactions. For a polysubstituted aromatic compound like this compound, theoretical studies can provide deep insights into potential reaction pathways and the energetic factors that govern them.

The study of a chemical reaction's mechanism through computational means involves mapping the potential energy surface (PES) that connects reactants to products. An energy profile is a two-dimensional representation of this surface, plotting the energy of the system against the reaction coordinate, which represents the progress of the reaction. chemguide.co.uksavemyexams.comausetute.com.au For a molecule such as this compound, several transformations could be envisaged, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and reactions involving the substituents.

Hypothetical Energy Profile for Electrophilic Nitration:

Consider the electrophilic nitration of this compound. The reaction would proceed through a high-energy intermediate known as a sigma complex or arenium ion. stpeters.co.inlumenlearning.com The energy profile for such a reaction would typically show two transition states and one intermediate. The first transition state represents the energy barrier to the formation of the arenium ion, which is often the rate-determining step. masterorganicchemistry.com The intermediate is a local minimum on the energy profile. chemguide.co.uk The second transition state corresponds to the energy required for the removal of a proton to restore aromaticity. masterorganicchemistry.com

Reaction coordinate diagrams graphically represent the energy changes throughout a reaction. savemyexams.com The y-axis typically represents potential energy, while the x-axis represents the reaction coordinate, a measure of the progress of the reaction from reactants to products. ausetute.com.au

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Nitration at Different Positions

| Position of Attack | Activation Energy (kcal/mol) - Step 1 | Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) - Step 2 |

| C5 | 15.2 | 8.5 | 1.8 |

| C6 | 18.9 | 12.1 | 2.1 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum mechanical calculations.

Transition state theory (TST) provides a framework for calculating the rate constants of elementary reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), which incorporates both the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, the rate constant (k) can be estimated using the Eyring equation.

Thermodynamic parameters for a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of equilibrium. These can be calculated from the difference in the computed energies of the products and reactants. For instance, a negative ΔG indicates a spontaneous reaction.

Table 2: Hypothetical Predicted Thermodynamic and Kinetic Parameters for a Proposed Reaction

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 14.5 kcal/mol |

| Entropy of Activation (ΔS‡) | -5.2 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 16.0 kcal/mol |

| Reaction Enthalpy (ΔH) | -25.3 kcal/mol |

| Reaction Free Energy (ΔG) | -22.1 kcal/mol |

Note: The values in this table are hypothetical and for illustrative purposes only, representing a potential transformation of this compound.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of an aromatic compound is profoundly influenced by its substituents. Structure-reactivity relationship (SRR) studies aim to quantify this influence and predict the chemical behavior of related compounds.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity in a particular process. umn.edu For polyhalogenated aromatics, these models often use molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and topological properties. nih.govresearchgate.net

For a class of compounds like substituted halobenzenes, a QSRR model might take the general form:

log(k) = a(Descriptor 1) + b(Descriptor 2) + c

where 'k' is the reaction rate constant, and the descriptors could represent properties like the sum of Hammett sigma constants, molecular weight, or computationally derived electronic parameters. mdpi.com Such models are valuable for predicting the reactivity of untested compounds within the same class.

Table 3: Hypothetical Descriptors for a QSRR Model of Polyhalogenated Benzenes

| Descriptor | Type | Description |

| Σσ | Electronic | Sum of Hammett sigma constants for all substituents |

| LogP | Lipophilicity | Partition coefficient between octanol (B41247) and water |

| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital |

| Vvdw | Steric | van der Waals volume |

Note: This table presents examples of descriptors that could be used in a QSRR study.

The substituents on the benzene ring of this compound exert a combination of inductive and resonance effects that modulate the electron density of the aromatic ring and, consequently, its reactivity. msu.edulibretexts.org

Methoxy group (-OCH3): This is an activating group. It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) effect due to the electronegativity of the oxygen atom. libretexts.org It directs incoming electrophiles to the ortho and para positions.

Halogens (-F, -Cl, -I): Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. libretexts.org However, they are ortho-, para-directing because of their +R effect, where a lone pair of electrons on the halogen can be delocalized into the ring, stabilizing the arenium ion intermediate when attack occurs at these positions. stpeters.co.in The deactivating nature generally follows the order I < Br < Cl < F, while the inductive effect follows the reverse order. libretexts.org

Theoretical descriptors derived from quantum chemical calculations can quantify these effects. For example, calculated atomic charges can indicate the electron-donating or withdrawing nature of each substituent. The energies of the frontier molecular orbitals (HOMO and LUMO) are also crucial indicators of reactivity. A higher HOMO energy suggests a greater propensity to react with electrophiles.

Table 4: Hypothetical Analysis of Substituent Effects on Reactivity

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -OCH3 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -F | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -I | -I (Weakly Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Note: This table provides a qualitative analysis based on established chemical principles.

Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Strategic Utility in the Construction of Complex Organic Molecules

The differential reactivity of the three halogen substituents (fluoro, chloro, and iodo) is a key feature that allows for a stepwise and regioselective introduction of various functionalities.

The primary utility of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene lies in its potential as a precursor for highly substituted aromatic scaffolds. The carbon-iodine bond is the most labile among the carbon-halogen bonds present, making it the preferred site for initial cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at the 4-position.

Table 1: Potential Cross-Coupling Reactions at the C-I Bond

| Cross-Coupling Reaction | Reagent/Catalyst System | Potential Product Class |

| Suzuki Coupling | Aryl/Alkenyl/Alkyl-boronic acids or esters, Pd catalyst | Biaryls, styrenes, alkylated benzenes |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Aryl amines |

| Stille Coupling | Organostannanes, Pd catalyst | Various C-C coupled products |

| Heck Coupling | Alkenes, Pd catalyst | Substituted styrenes |

Following the initial functionalization at the iodo-position, the chloro-substituent offers a secondary site for transformations under more forcing conditions, allowing for the sequential construction of complex, unsymmetrical aromatic systems. The fluoro-substituent is generally the most inert, often remaining in the final product to modulate its electronic properties or for applications in fields like 19F NMR spectroscopy.

While specific examples involving this compound in multi-component reactions (MCRs) are not readily found in the literature, its structure suggests potential applications. MCRs are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The aryl iodide functionality could participate in transition-metal-catalyzed MCRs, for instance, in the synthesis of highly substituted heterocyclic systems.

Derivatization and Functionalization Strategies

The existing substituents on the benzene (B151609) ring can be further modified to introduce additional chemical diversity.

The directing effects of the existing substituents would play a crucial role in any further electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong ortho-, para-director and an activating group. The halogens are deactivating but also ortho-, para-directing.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product Position |

| Nitration | HNO₃/H₂SO₄ | Position 5 or 6 |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | Position 5 or 6 |

| Sulfonation | SO₃/H₂SO₄ | Position 5 or 6 |

The precise outcome of these reactions would depend on the specific reaction conditions and the interplay of steric and electronic effects of the substituents.

Beyond electrophilic substitution, the methoxy group can be a handle for other transformations. Cleavage of the methyl ether, for example using boron tribromide (BBr₃), would yield the corresponding phenol (B47542). This phenol could then be used in a variety of reactions, such as Williamson ether synthesis, esterification, or as a nucleophile in other coupling reactions, further expanding the synthetic utility of the scaffold.

Development of Novel Methodologies Leveraging its Unique Substitution Pattern

The distinct reactivity of the different halogens on the same aromatic ring makes this compound an interesting substrate for the development of new, highly selective catalytic systems. Research in this area could focus on developing catalysts that can differentiate between the C-Cl and C-I bonds with even greater selectivity, or catalysts that could activate the typically inert C-F bond under milder conditions. Such advancements would open up new avenues for the synthesis of previously inaccessible polysubstituted aromatic compounds.

Exploiting Differential Reactivity of Halogen Atoms

The carbon-halogen bonds in this compound exhibit distinct reactivities, primarily governed by their bond dissociation energies and susceptibility to oxidative addition in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl >> F. chemicalbook.comchemrxiv.org This inherent difference allows for the selective functionalization of the molecule at specific positions by carefully controlling the reaction conditions.

The iodine atom at the C-4 position is the most reactive site. It readily participates in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, under relatively mild conditions. The carbon-chlorine bond at the C-1 position is significantly less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to undergo similar transformations. The carbon-fluorine bond at the C-3 position is the most robust and is generally unreactive in standard palladium-catalyzed cross-coupling reactions, often remaining as a stable substituent in the final product.

This differential reactivity allows for a stepwise approach to molecular elaboration. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-4 position, leaving the chloro and fluoro substituents untouched. The resulting product can then be subjected to a second cross-coupling reaction at the C-1 position under more vigorous conditions.

Table 1: Predicted Selective Cross-Coupling Reactions of this compound

| Reaction Type | Reactive Site | Typical Reagents | Predicted Conditions | Product |

| Suzuki-Miyaura Coupling | C-I | Arylboronic acid, Pd catalyst, base | Mild (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) | 4-Aryl-1-chloro-3-fluoro-2-methoxybenzene |

| Sonogashira Coupling | C-I | Terminal alkyne, Pd/Cu catalyst, base | Mild (e.g., Pd(PPh₃)₄, CuI, Et₃N, RT) | 4-Alkynyl-1-chloro-3-fluoro-2-methoxybenzene |

| Buchwald-Hartwig Amination | C-I | Amine, Pd catalyst, base | Mild (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) | 4-Amino-1-chloro-3-fluoro-2-methoxybenzene |

| Suzuki-Miyaura Coupling | C-Cl | Arylboronic acid, Pd catalyst, base | Forcing (e.g., Pd(OAc)₂, SPhos, K₃PO₄, >100°C) | 1-Aryl-3-fluoro-4-iodo-2-methoxybenzene* |

Note: This reaction would likely require a pre-functionalized substrate where the C-I bond has already reacted.

This interactive table is based on established principles of cross-coupling reactions. Specific conditions may vary.

Harnessing Orthogonal Reactivity for Sequential Transformations

The concept of orthogonal reactivity is central to the synthetic utility of this compound. It refers to the ability to perform a sequence of reactions on the same molecule, where each subsequent reaction proceeds at a different site without affecting the previously formed bonds. The distinct reactivity of the iodo and chloro groups on this scaffold makes it an ideal substrate for such sequential transformations.

A typical synthetic strategy would involve the initial functionalization at the most reactive C-I bond. Following purification, the resulting intermediate, which still contains the less reactive C-Cl bond, can be subjected to a second, different cross-coupling reaction. This allows for the controlled and predictable introduction of two different substituents onto the benzene ring. The unreactive fluoro and methoxy groups remain as directing groups and modulators of the electronic properties of the final molecule.